Sucrose 6,6'-dilaurate
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Overview
Description
Sucrose 6,6’-dilaurate is a sucrose fatty acid ester, specifically a diester of sucrose and lauric acid. This compound is known for its surfactant properties and is used in various applications, including food, cosmetics, and pharmaceuticals. It is a non-ionic surfactant, which means it does not carry a charge, making it suitable for a wide range of formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose 6,6’-dilaurate can be synthesized through the transesterification of sucrose with lauric acid or its derivatives. One common method involves the use of methyl laurate and sucrose in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-90°C) and under ultrasonic frequencies to enhance the yield .
Industrial Production Methods
Industrial production of sucrose 6,6’-dilaurate often involves a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to form sucrose 6,6’-dilaurate. This process is optimized for high yield and purity, with conditions such as temperature, residence time, and catalyst concentration being carefully controlled .
Chemical Reactions Analysis
Types of Reactions
Sucrose 6,6’-dilaurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of sucrose and lauric acid.
Common Reagents and Conditions
Esterification: Lauric acid, methanol, and an acid catalyst.
Transesterification: Methyl laurate, sucrose, and a base catalyst like potassium carbonate.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Esterification: Methyl laurate.
Transesterification: Sucrose 6,6’-dilaurate.
Hydrolysis: Sucrose and lauric acid.
Scientific Research Applications
Sucrose 6,6’-dilaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies related to cell membrane permeability and drug delivery systems.
Medicine: Investigated for its potential in skin conditioning and as an emulsifier in pharmaceutical formulations.
Industry: Utilized in the food industry as an emulsifier and in cosmetics for its skin-conditioning properties.
Mechanism of Action
The mechanism of action of sucrose 6,6’-dilaurate involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds .
Comparison with Similar Compounds
Similar Compounds
Sucrose monolaurate: A monoester of sucrose and lauric acid, used for similar applications but with different surfactant properties.
Sucrose palmitate: Another sucrose fatty acid ester with a longer fatty acid chain, offering different emulsifying capabilities.
Sucrose stearate: Similar to sucrose palmitate but with an even longer fatty acid chain, used in more heavy-duty emulsification tasks.
Uniqueness
Sucrose 6,6’-dilaurate is unique due to its dual lauric acid esterification, providing enhanced surfactant properties compared to its monoester counterparts. This makes it particularly effective in applications requiring strong emulsification and stability.
Properties
CAS No. |
20881-06-5 |
---|---|
Molecular Formula |
C36H66O13 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-23-26-30(40)32(42)33(43)35(47-26)49-36(25-37)34(44)31(41)27(48-36)24-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
InChI Key |
ITWBEULHMPBCFM-SDBGFSJOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCC)O)O)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCC)O)O)CO)O)O)O |
Origin of Product |
United States |
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